molecular formula C14H18O4 B3314846 Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate CAS No. 951889-67-1

Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate

Cat. No. B3314846
CAS RN: 951889-67-1
M. Wt: 250.29 g/mol
InChI Key: KZZBGUFPPKEDPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions. For instance, the synthesis of a new highly substituted pyrrolidinone derivative was developed via a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy . Advanced structural analysis, beyond the capability of spectroscopic techniques, is often required to fully characterize small organic molecules. In such cases, diffraction methods such as single crystal X-ray diffraction (SCXRD) are powerful tools providing molecular and structural elucidation at atomic level resolution .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often require advanced methods. For instance, the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the molecular formula, average mass, and monoisotopic mass of 4-Methoxy-2-methylphenyl isocyanate were determined to be CHNO, 163.173 Da, and 163.063324 Da, respectively .

Scientific Research Applications

Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate is a chemical compound that has garnered interest in various scientific research fields. However, the specific applications of this compound in scientific research are not directly addressed in the available literature. Instead, research related to similar compounds provides insight into potential areas of application, including environmental management, analytical chemistry, and the study of biodegradation processes.

Environmental Management and Biodegradation

One area of research that may relate to compounds similar to Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate is the study of biodegradation processes of chemical compounds in the environment. For example, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed. This research identifies microorganisms capable of degrading ETBE, which could have implications for environmental cleanup and management strategies (S. Thornton et al., 2020). Similarly, the microbial degradation of related compounds in the subsurface highlights the complexity of biodegradation processes and the potential for bioremediation techniques (T. Schmidt et al., 2004).

Analytical Chemistry and Antioxidant Activity

In analytical chemistry, the development of methods for determining antioxidant activity is of significant interest. Research into analytical methods used in determining antioxidant activity reviews critical assays and their applicability in various fields, suggesting potential research applications for compounds like Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate in assessing and quantifying antioxidant properties (I. Munteanu & C. Apetrei, 2021).

Safety and Hazards

The safety data sheet for similar compounds, such as Phenyl isocyanate, indicates that they are flammable, harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-18-14(16)8-7-13(15)12-6-5-11(17-3)9-10(12)2/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZBGUFPPKEDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246838
Record name Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate

CAS RN

951889-67-1
Record name Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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